A Technical Guide to the Physicochemical Characterization of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
A Technical Guide to the Physicochemical Characterization of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate (CAS No. 1166756-75-7) is a small molecule featuring a 1,2,4-oxadiazole heterocyclic core. This five-membered ring system is of considerable interest in medicinal chemistry, primarily due to its role as a bioisostere for amide and ester functionalities.[1] The replacement of these metabolically labile groups with a stable 1,2,4-oxadiazole ring can significantly enhance a drug candidate's pharmacokinetic profile by improving metabolic stability.[1] The scaffold is present in a wide array of pharmacologically active compounds, demonstrating diverse biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4][5][6]
Given the therapeutic potential inherent in its structure, a thorough understanding of the physicochemical properties of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate is paramount for any drug development program. These properties—including lipophilicity, solubility, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.
This guide provides a comprehensive framework for the characterization of this molecule, beginning with in silico predictions that enable early-stage assessment and followed by detailed, field-proven experimental protocols for definitive property determination. The methodologies described herein are designed to provide researchers with a robust, self-validating system for generating the critical data required for lead optimization and candidate selection.
Part 1: Structural Confirmation and Identity
Prior to any physicochemical analysis, the absolute confirmation of the molecular structure and purity of the synthesized compound is a critical first step. A combination of spectroscopic and spectrometric techniques provides an unambiguous structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed 3D molecular structure and connectivity of atoms.[7] ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, with chemical shifts and coupling constants providing definitive evidence for the arrangement of the ethyl, benzoate, and oxadiazole moieties.
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Mass Spectrometry (MS): MS is unparalleled in its sensitivity for determining molecular weight and elemental composition.[7][8] High-resolution mass spectrometry (HRMS) will provide an exact mass measurement, confirming the elemental formula (C₁₂H₁₂N₂O₃). Fragmentation patterns observed in MS/MS experiments can further substantiate the connectivity of the structural fragments.
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Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[9] The spectrum for this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, C=N stretches within the oxadiazole ring, and C-O ester linkages.
Part 2: In Silico Physicochemical Profiling: A Predictive Approach
In early drug discovery, computational models provide rapid and cost-effective estimations of key physicochemical properties, allowing for the prioritization of compounds for synthesis and experimental testing.[10] These quantitative structure-property relationship (QSPR) models leverage large datasets of experimentally determined values to predict the properties of novel structures.[11][12][13]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, derived from established computational algorithms.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 232.24 g/mol | Influences diffusion and transport across membranes. |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | A key measure of lipophilicity, affecting solubility, permeability, and metabolism. |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Impacts dissolution and absorption; low solubility can hinder bioavailability. |
| pKa (Acid Dissociation Constant) | Basic pKa: 1.5 - 2.5 | Determines the ionization state at physiological pH (7.4), which affects solubility, permeability, and target binding. |
| Polar Surface Area (PSA) | ~65 Ų | Correlates with membrane permeability and blood-brain barrier penetration. |
Causality Behind the Predictions:
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logP Prediction: Multiple algorithms exist for logP prediction, broadly categorized as atom-based (e.g., AlogP) or fragment-based (e.g., ClogP).[14][15] Atom-based methods sum the contributions of individual atoms, while fragment-based methods use experimentally derived values for larger molecular fragments, often providing greater accuracy for complex structures.[14][16] The predicted range reflects the variance between these different computational approaches.
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pKa Prediction: The 1,2,4-oxadiazole ring is a weak base. In silico pKa prediction models, which may utilize Hammett-type equations or more complex machine learning and quantum mechanical methods, identify the nitrogen atoms of the oxadiazole ring as the most likely sites of protonation.[17][18][19][20][21] The predicted low pKa suggests the compound will be predominantly in its neutral form at physiological pH.
Part 3: Experimental Determination of Physicochemical Properties
While predictive models are invaluable for initial screening, experimental determination provides the definitive data required for regulatory submissions and in-depth pharmacological studies. The following section details robust protocols for measuring the key physicochemical properties of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate.
Melting Point (Tm) and Thermal Behavior by Differential Scanning Calorimetry (DSC)
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity and solid-state stability. DSC is the gold-standard technique, measuring the heat flow required to raise a sample's temperature relative to a reference.[22] It provides a precise melting temperature (Tm), defined as the onset of the melting endotherm, and can also reveal other thermal events such as glass transitions or polymorphic phase changes.[23][24][25]
Experimental Protocol:
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy and traceability of the measurement.
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Sample Preparation: Accurately weigh 3-5 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference. The hermetic seal is crucial to prevent mass loss from sublimation during heating.
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Thermal Program:
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Equilibrate the sample at 25°C.
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Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 250°C) at a controlled rate of 10°C/min. A constant heating rate ensures uniform heat distribution.
-
Hold at the final temperature for 2 minutes to ensure complete melting.
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Cool the sample back to 25°C at 10°C/min.
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-
Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).
Caption: Workflow for Melting Point Determination using DSC.
Lipophilicity (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: The octanol-water partition coefficient (logP) is the critical measure of a compound's lipophilicity. While the traditional shake-flask method is definitive, it is low-throughput and resource-intensive. RP-HPLC provides a rapid, robust, and reliable alternative for determining logP values.[26][27][28][29] The method is based on the principle that a compound's retention time (tR) on a hydrophobic stationary phase (like C18) correlates linearly with its logP.[30]
Experimental Protocol:
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System Preparation: Use a C18 reverse-phase column. The mobile phase consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and an organic modifier (e.g., acetonitrile or methanol).
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Calibration Curve Generation:
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Prepare stock solutions of a series of standard compounds with well-established, experimentally determined logP values spanning a range that brackets the predicted logP of the analyte (e.g., logP 1 to 5).
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Inject each standard individually and record its retention time (tR).
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Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t₀) / t₀, where t₀ is the column dead time (determined by injecting an unretained compound like uracil).
-
Plot log(k') versus the known logP values of the standards. A linear regression of this plot yields the calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate in the mobile phase.
-
Inject the sample onto the HPLC system and record its retention time (tR).
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Calculate the capacity factor (k') for the analyte.
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-
logP Determination: Interpolate the log(k') of the analyte onto the calibration curve to determine its experimental logP value.
Caption: RP-HPLC Workflow for Experimental logP Determination.
Aqueous Solubility by Kinetic Assay
Expertise & Rationale: Aqueous solubility is a critical determinant of oral absorption. Kinetic solubility assays are widely used in early discovery for their high-throughput nature. This method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock, which can sometimes lead to supersaturated solutions. While not a true thermodynamic equilibrium measurement, it provides a highly relevant assessment for ranking compounds and identifying potential solubility liabilities.[31][32]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation:
-
Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentration (e.g., 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.
-
Detection (Nephelometry):
-
Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.
-
The highest concentration at which no significant increase in light scattering is observed, compared to a buffer/DMSO blank, is reported as the kinetic solubility.
-
-
Alternative Detection (Filtration and UV/LC-MS):
-
After incubation, filter the solutions through a filter plate to remove any precipitate.[33]
-
Quantify the concentration of the compound remaining in the filtrate using a UV-Vis spectrophotometer or LC-MS by comparing against a calibration curve prepared in the same buffer/DMSO mixture. This provides a more direct measure of the dissolved compound concentration.[32]
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